molecular formula C10H12O3 B1608201 1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one CAS No. 65033-20-7

1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one

Cat. No.: B1608201
CAS No.: 65033-20-7
M. Wt: 180.2 g/mol
InChI Key: PSPFTUWBSJMLIV-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H12O3 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and a methoxymethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-(methoxymethyl)benzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

The presence of the methoxymethyl group in this compound imparts unique properties, making it distinct from its analogs and potentially more suitable for specific applications .

Properties

IUPAC Name

1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-3-4-10(12)9(5-8)6-13-2/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPFTUWBSJMLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368438
Record name 1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65033-20-7
Record name 1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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